N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound’s aminothiazole moiety contributes to its antimicrobial potential. Researchers have synthesized metal chelates using this compound as a ligand. These chelates exhibit significant activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria. Additionally, they show antifungal activity against Aspergillus niger and Aspergillus terreus. The antioxidant properties of the compound are also noteworthy .
Metal Chelation and Coordination Chemistry
The ligands derived from this compound can form stable complexes with bivalent metals (such as cobalt, nickel, copper, and zinc). Spectroscopic studies (UV-Vis, FT-IR, and MS) suggest an octahedral geometry for these complexes. Theoretical calculations using density functional theory (DFT) provide insights into their optimized geometrical structures .
Medicinal Chemistry and Drug Development
Given the interest in metal-based drugs with reduced side effects, this compound and its derivatives hold promise. Researchers explore their potential as novel metallo-drugs. Understanding their coordination abilities and bioactivity is crucial for drug development .
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a reagent in the preparation of nitrothiazolythio benzothiazoles, which have applications as carbon-junction N-terminal kinase inhibitors. These compounds play a role in drug discovery and development .
Anti-Tubercular Research
While not directly studied for anti-tubercular activity, benzothiazole-based compounds have garnered attention in this field. Researchers have synthesized related molecules and evaluated their inhibitory concentrations against Mycobacterium tuberculosis. Further investigations could explore the potential of our compound in this context .
Other Applications
Additional research avenues include exploring the compound’s interactions with biological macromolecules, its pharmacokinetics, and its potential as a matrix-assisted laser desorption mass spectrometry (MALDI-MS) matrix for biomolecule mass determination .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-25-12-4-5-13-14(6-12)27-17(20-13)21-15(23)11-8-22-16(24)10(2)7-19-18(22)26-9-11/h4-7,11H,3,8-9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDPKTNHLDAJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CN4C(=O)C(=CN=C4SC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
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